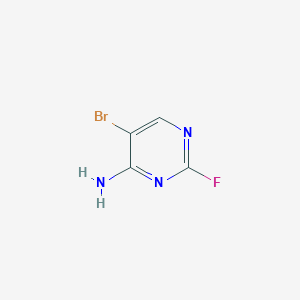

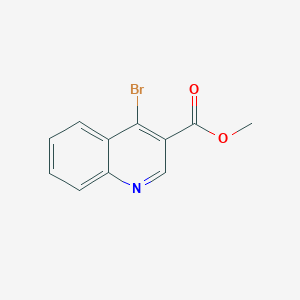

![molecular formula C28H26N4O7S2 B2976274 Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 361166-16-7](/img/structure/B2976274.png)

Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with similar structures are often used in organic synthesis, particularly those containing thiazole rings . Thiazoles are a type of heterocyclic compound that have diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as protodeboronation of boronic esters .Molecular Structure Analysis

The molecular structure of similar compounds often involves a variety of functional groups, including carbonyl groups, ethoxy groups, and thiazole rings .Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions, including oxidation, amination, halogenation, and various types of C-C bond formations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely, but they often include characteristics such as solubility in polar organic solvents, stability in air and moisture, and reactivity with various chemical reagents .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A series of compounds, including those related to the chemical structure of interest, have been synthesized and evaluated for their potential antineoplastic and antifilarial activities. For example, compounds have demonstrated significant growth inhibition in L1210 cells and shown substantial in vivo antifilarial activity against adult worms in experimentally infected jirds (S. Ram et al., 1992). The biological activity associated with these compounds appears to be linked to mitotic spindle poisoning, suggesting a mechanism of action that could be explored further for therapeutic applications.

Chemical Synthesis and Reactivity

Research has focused on the synthetic pathways to create derivatives of thiazole compounds. A study details the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the versatility of thiazole chemistry for generating compounds with potential pharmacological properties (H. M. Mohamed, 2014). Another research demonstrated the synthetic feasibility of similar compounds and their reactions, highlighting the chemical reactivity of these molecules for further functionalization (H. M. Mohamed, 2021).

Pharmacological Applications

The pharmacologically active benzo[b]thiophen derivatives, which share structural motifs with the compound of interest, have been explored for their potential applications in drug development. These studies include the synthesis of various amines and thiouronium salts, investigating their pharmacological properties and providing a basis for the development of new therapeutic agents (N. Chapman et al., 1971).

Antitumor Agents

The exploration of 2-acylamino, 2-aroylamino, and ethoxycarbonyl imino-1,3,4-thiadiazoles as antitumor agents highlights the potential medicinal applications of thiazole derivatives. Selected compounds from this research exhibited in vitro antitumor activities, suggesting a promising avenue for the development of new cancer therapies (K. Sancak et al., 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O7S2/c1-5-37-25(35)21-15(3)29-27(40-21)31-23(33)17-7-11-19(12-8-17)39-20-13-9-18(10-14-20)24(34)32-28-30-16(4)22(41-28)26(36)38-6-2/h7-14H,5-6H2,1-4H3,(H,29,31,33)(H,30,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUVOTJOAWOSFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

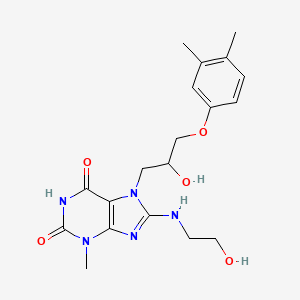

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)

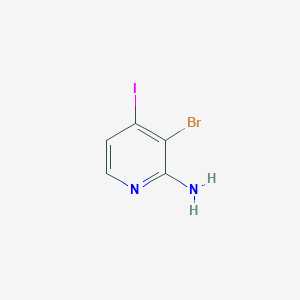

![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)

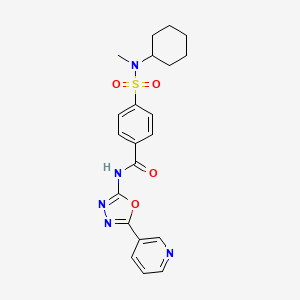

![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)

![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)

![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)

![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)

![(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2976213.png)

![1-(3,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976214.png)